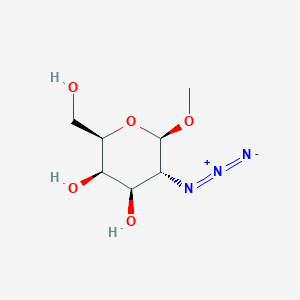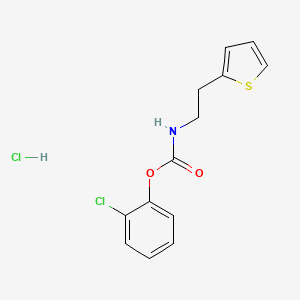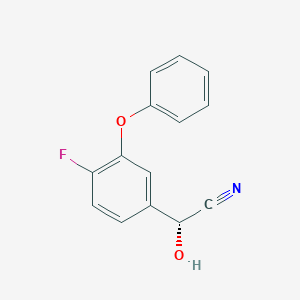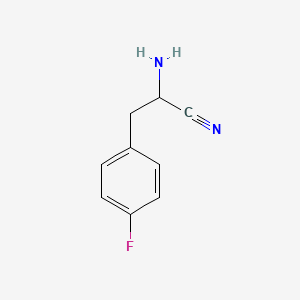
(S)-2-trans-abscisic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-trans-Abscisic acid is a naturally occurring plant hormone that plays a crucial role in various physiological processes. It is involved in the regulation of plant growth, development, and stress responses. This compound is particularly significant in the regulation of stomatal closure, seed dormancy, and adaptation to environmental stress.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-trans-abscisic acid typically involves several steps, including the formation of key intermediates and their subsequent conversion to the target compound. One common synthetic route involves the use of a Diels-Alder reaction followed by oxidation and rearrangement steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation or chemical synthesis. Microbial fermentation involves the use of genetically engineered microorganisms that can produce the compound in large quantities. Chemical synthesis, on the other hand, involves multiple steps and requires precise control over reaction conditions to achieve high purity and yield.
化学反応の分析
Types of Reactions: (S)-2-trans-Abscisic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications or studying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
(S)-2-trans-Abscisic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of plant hormone action and to develop synthetic analogs with improved properties.
Biology: In plant biology, it is used to investigate the regulation of stomatal closure, seed dormancy, and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in regulating blood sugar levels and its anti-inflammatory properties.
Industry: It is used in agriculture to enhance crop resistance to environmental stress and improve yield.
作用機序
The mechanism of action of (S)-2-trans-abscisic acid involves its interaction with specific receptors in plant cells. Upon binding to these receptors, it triggers a signaling cascade that leads to various physiological responses. The molecular targets include ion channels, protein kinases, and transcription factors, which collectively regulate processes such as stomatal closure and gene expression.
類似化合物との比較
(S)-2-trans-Abscisic acid is unique among plant hormones due to its specific role in stress responses and seed dormancy. Similar compounds include gibberellins, auxins, and cytokinins, which also regulate plant growth and development but have distinct functions. For example:
Gibberellins: Promote stem elongation and seed germination.
Auxins: Regulate cell elongation and differentiation.
Cytokinins: Promote cell division and delay senescence.
特性
CAS番号 |
6755-41-5 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC名 |
(2E,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+/t15-/m1/s1 |
InChIキー |
JLIDBLDQVAYHNE-IBPUIESWSA-N |
異性体SMILES |
CC1=CC(=O)CC([C@]1(/C=C/C(=C/C(=O)O)/C)O)(C)C |
正規SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |
melting_point |
160 - 161 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


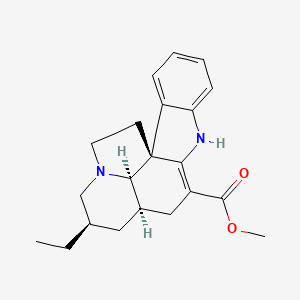
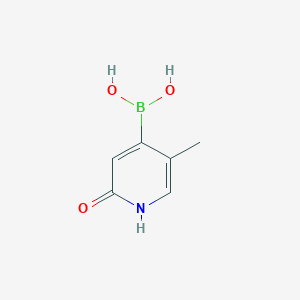
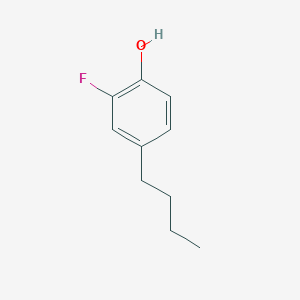
![4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide](/img/structure/B13409763.png)
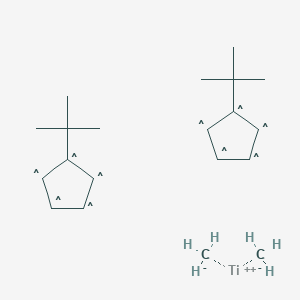
![alpha,alpha'-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol](/img/structure/B13409772.png)
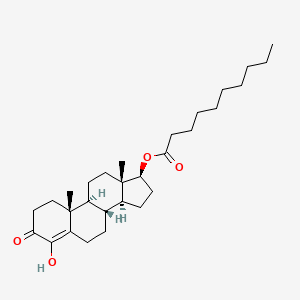
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)


